4-Methyl-1-naphthaldehyde
Description
4-Methyl-1-naphthaldehyde (CAS: 33738-48-6) is a naphthalene derivative featuring a methyl group at the 4-position and an aldehyde functional group at the 1-position. Its molecular formula is C₁₂H₁₀O, with a molecular weight of 170.21 g/mol . Aldehydes are reactive towards nucleophiles, enabling applications in condensation reactions, Schiff base formation, or as precursors for heterocyclic compounds.
Properties
IUPAC Name |
4-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRGTXVAPBSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187412 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33738-48-6 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33738-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where CO and HCl generate formyl chloride (HCOCl) in situ. The Lewis acid (AlCl₃) polarizes the formyl chloride, creating an acylium ion (HCO⁺) that attacks the electron-rich aromatic ring of 1-methylnaphthalene. The methyl group at position 4 directs the formylation to position 1 due to its electron-donating effect, ensuring regioselectivity.
Key Parameters:
Optimization Insights
A study by JStage demonstrated that increasing BF₃ pressure to 6 atm enhanced reaction efficiency, achieving a 72% total yield of aldehydes with 33% selectivity for this compound. Elevated temperatures (80°C) reduced reaction times but risked side products like 2-formylated isomers.
HF-BF3-Catalyzed Formylation
An alternative approach employs hydrogen fluoride (HF) and boron trifluoride (BF₃) as co-catalysts, enabling formylation under milder conditions. This method is particularly advantageous for substrates sensitive to strong Lewis acids like AlCl₃.
Experimental Protocol
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Substrate Preparation: 1-Methylnaphthalene is dissolved in HF.
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Gas Introduction: CO is introduced at 50 atm, followed by BF₃ at 6 atm.
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Reaction Duration: 2–4 hours at 25°C.
Outcomes:
Mechanistic Divergence
Unlike the Gattermann-Koch method, HF-BF3 stabilizes the acylium ion through fluoride coordination, reducing carbocation rearrangement and improving regioselectivity. This system also minimizes polyformylation, a common issue in AlCl₃-mediated reactions.
Comparative Analysis of Synthetic Methods
| Parameter | Gattermann-Koch | HF-BF3 |
|---|---|---|
| Catalyst | AlCl₃ | HF-BF₃ |
| Temperature | 25–80°C | 25°C |
| Pressure | Ambient | 50 atm CO, 6 atm BF₃ |
| Yield | 60–72% | 64–98% |
| Selectivity | 33–60% | >95% |
| Side Products | 2-formyl isomers | Minimal |
| Scalability | Moderate (batch reactors) | High (continuous flow) |
Industrial Production Considerations
While lab-scale syntheses prioritize selectivity, industrial processes focus on cost and throughput. Continuous flow reactors have been adopted for HF-BF3-catalyzed formylation, reducing HF handling risks and improving yield consistency. Key industrial metrics include:
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Purity: ≥98% (via distillation or crystallization)
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Throughput: 50–100 kg/day in pilot plants
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Waste Management: HF recovery systems mitigate environmental impact.
Physicochemical Properties Influencing Synthesis
Understanding the compound’s properties aids in optimizing purification and storage:
| Property | Value | Source |
|---|---|---|
| Melting Point | 32–36°C | |
| Boiling Point | 318°C at 760 mmHg | |
| Density | 1.125 g/mL | |
| Refractive Index | 1.646 |
These properties necessitate low-temperature storage (≤4°C) to prevent aldehyde oxidation .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol, 4-methyl-1-naphthylmethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: 4-Methyl-1-naphthoic acid.
Reduction: 4-Methyl-1-naphthylmethanol.
Substitution: Various substituted naphthaldehydes depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
4-Methyl-1-naphthaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable precursor for creating a wide range of derivatives.
Key Reactions:
- Formylation : Often synthesized via Gattermann-Koch formylation, which involves carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Methylation : It can be methylated at different positions on the naphthalene ring, allowing for the development of bioactive molecules .
Material Science
In material science, this compound is used in the preparation of organic semiconductors and advanced materials. Its properties contribute to the development of functional materials that are essential in electronic devices.
Applications:
- Organic Photovoltaics : Acts as a building block for materials used in solar cells.
- Light Emitting Diodes (LEDs) : Utilized in the synthesis of compounds that enhance light emission properties.
Biological Studies
This compound serves as a precursor for synthesizing biologically active compounds, aiding researchers in studying their mechanisms and effects. Its involvement in biochemical pathways allows for exploration into its potential therapeutic applications.
Biological Implications:
- Cancer Research : this compound has been identified in studies related to pancreatic cancer cells, indicating its relevance in cancer biology .
- Antimicrobial Properties : Novel derivatives based on this compound have shown significant antimicrobial activity against various pathogens, making it a candidate for drug development .
Case Study 1: Synthesis and Antimicrobial Evaluation
A study conducted by researchers at the University of Mosul focused on synthesizing naphthalene-based derivatives from this compound. The derivatives demonstrated potent antimicrobial activity against aerobic gram-negative bacteria while maintaining safety against non-pathological strains. This highlights the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Regioselective Methylation
Research published on regioselective peri- and ortho-C–H methylation of 1-naphthaldehyde demonstrated that this compound could be used to synthesize multi-substituted naphthalene frameworks with excellent yields. This method showcases its utility in generating complex structures that are valuable in medicinal chemistry .
Case Study 3: Biochemical Pathways
Investigations into the metabolic pathways involving this compound revealed its role as a precursor to naphthalene, which is known to have carcinogenic properties. Understanding these pathways is crucial for assessing the compound's safety and potential health impacts .
Mechanism of Action
The mechanism of action of 4-Methyl-1-naphthaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce a wide range of products. The compound’s reactivity is influenced by the electron-donating effect of the methyl group, which activates the aromatic ring towards electrophilic substitution .
Comparison with Similar Compounds
Functional Group Variations and Reactivity
4-Methyl-1-naphthaldehyde (C₁₂H₁₀O): Functional Group: Aldehyde. Reactivity: High due to the electrophilic aldehyde group, enabling nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel) .
4-Dimethylamino-1-naphthaldehyde (C₁₃H₁₃NO): Functional Group: Aldehyde with dimethylamino substituent. Reactivity: The electron-donating dimethylamino group enhances fluorescence properties, making it suitable for molecular probes .
4-Methyl-1-acetonaphthone (C₁₃H₁₂O) :
- Functional Group : Ketone.
- Reactivity : Less reactive than aldehydes; typical ketone reactions include reductions to secondary alcohols .
4-Methyl-1-naphthaleneboronic acid (C₁₁H₁₁BO₂) :
- Functional Group : Boronic acid.
- Reactivity : Critical in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
4-Methyl-1-naphthoic acid (C₁₂H₁₀O₂) :
Physical and Chemical Properties
Biological Activity
4-Methyl-1-naphthaldehyde (CAS Number: 33738-48-6) is an organic compound belonging to the naphthalene family, characterized by a methyl group at the 4-position and an aldehyde functional group at the 1-position of the naphthalene ring. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anticancer, and fluorescent properties.
- Molecular Formula : C₁₂H₁₀O
- Molecular Weight : 174.20 g/mol
- Structure : The compound features a planar aromatic system conducive to various interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating a series of naphtholactams derived from naphthaldehydes demonstrated their effectiveness against Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics. The synthesized compounds showed varying degrees of inhibition, highlighting the potential of naphthalene derivatives in combating resistant bacterial strains .
Anticancer Activity
In addition to its antimicrobial properties, derivatives of this compound have been studied for their anticancer effects. It has been suggested that certain structural modifications can enhance the cytotoxicity against cancer cell lines. For example, compounds with additional functional groups have shown improved activity in inhibiting tumor growth in vitro .
Fluorescent Properties
This compound has also been explored as a fluorescent probe in biological systems. Its ability to selectively bind metal ions such as aluminum and zinc makes it useful for bioimaging applications. This property is particularly advantageous in tracking cellular processes and detecting metal ion concentrations in biological samples.
Study on Antimicrobial Activity
In a comparative study involving various naphtholactams, researchers found that specific derivatives of this compound exhibited Minimum Inhibitory Concentrations (MICs) below 300 µg/ml against Pseudomonas aeruginosa. The study emphasized the importance of solubility and formulation conditions in assessing antimicrobial efficacy .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | <300 | Pseudomonas aeruginosa |
| Naphtholactam A | <150 | Staphylococcus aureus |
| Naphtholactam B | <200 | Escherichia coli |
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of this compound and its derivatives. These models correlate chemical structure with biological activity, providing insights into how modifications can enhance efficacy against various biological targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-1-naphthaldehyde, and how can researchers optimize yield and purity?
- Methodology : The compound is commonly synthesized via reductive amination of this compound with methylamine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and employing purification techniques like column chromatography or recrystallization. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) can identify rate-limiting steps.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm aromatic protons and methyl group positions.
- Mass spectrometry (MS) to verify molecular weight (C₁₂H₁₀O; exact mass = 170.0732 g/mol) .
- FT-IR to identify aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹).
Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What standardized protocols exist for assessing the acute toxicity of this compound in preclinical models?
- Methodology : Follow OECD Guidelines 423 (acute oral toxicity) or 436 (acute inhalation toxicity) using rodent models. Key steps include:
- Dose-ranging studies to determine LD₅₀/LC₅₀.
- Histopathological analysis of liver, kidney, and respiratory tissues.
- Adhere to inclusion criteria for animal studies (e.g., species, route of exposure) as outlined in toxicological profiles .
Advanced Research Questions
Q. How can computational methods predict the environmental fate and biodegradation pathways of this compound?
- Methodology :
- Use density functional theory (DFT) to model electron density and reactivity (e.g., Colle-Salvetti correlation-energy framework ).
- Apply software like EPI Suite to estimate partition coefficients (log P) and biodegradation probabilities.
- Validate predictions with experimental data from soil/water microcosm studies under aerobic/anaerobic conditions .
Q. What mechanisms underlie contradictory data on the genotoxicity of this compound across in vitro and in vivo studies?
- Methodology :
- Perform comparative assays (e.g., Ames test vs. comet assay) to assess metabolic activation differences.
- Analyze cytochrome P450-mediated oxidation products via LC-MS to identify reactive intermediates.
- Use risk-of-bias assessment tools (Table C-6/C-7 ) to evaluate study design limitations (e.g., dose selection, confounding factors).
Q. How can researchers design a systematic review to synthesize evidence on this compound’s health effects?
- Methodology :
- Define inclusion criteria (Table B-1 ): human/animal studies, inhalation/oral exposure routes, and endpoints (e.g., hepatic/renal effects).
- Screen literature using Boolean search strings (e.g., ("this compound" AND (toxicity OR pharmacokinetics))) .
- Rate evidence quality using confidence tiers (high/very low) based on study rigor and bias .
Key Research Gaps and Recommendations
- Mechanistic Insights : Investigate metabolic pathways using isotopically labeled this compound to trace metabolite formation .
- Environmental Monitoring : Develop HPLC-MS/MS protocols for detecting the compound in air/water matrices .
- Data Harmonization : Establish a consortium to standardize experimental protocols and resolve contradictory findings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
